Rocuronium bromide

Catalog No.
S541754
CAS No.
119302-91-9
M.F
C32H53BrN2O4
M. Wt
609.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rocuronium bromide

CAS Number

119302-91-9

Product Name

Rocuronium bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide

Molecular Formula

C32H53BrN2O4

Molecular Weight

609.7 g/mol

InChI

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

OYTJKRAYGYRUJK-FMCCZJBLSA-M

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Solubility

Complete
2.84e-05 g/L

Synonyms

1-(17-(acetoyl)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)pyrrolidinium, Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-(2-propen-1-yl)-1-pyrrolidiniumyl)-, 17-acetate, (2beta,3alpha,5alpha,16beta,17beta)-, Esmeron, Esmerone, ORG 9426, ORG-9426, ORG9426, pyrrolidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)-, bromide, rocuronium, rocuronium bromide, Zemuron

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Studies of Neuromuscular Junction Physiology and Pharmacology:

  • Understanding Neuromuscular Transmission: Researchers utilize rocuronium to investigate the mechanisms of neuromuscular transmission, including the interaction of acetylcholine with its receptors and the subsequent signal transduction pathways. This knowledge can inform the development of safer and more targeted NMBAs. Source: Neuromuscular junctions and neuromuscular blocking drugs:
  • Exploring Drug Interactions: Rocuronium can be used to study how other drugs interact with the neuromuscular junction, potentially affecting its function and the duration of action of NMBAs. This information is crucial for optimizing anesthetic and surgical procedures. Source: Drug interactions with neuromuscular blocking agents:
  • Developing Novel NMBAs: By studying the specific binding and blocking properties of rocuronium, researchers can design and test new NMBAs with improved characteristics like faster onset, shorter duration, or greater selectivity. Source: Novel neuromuscular blocking agents: current status and future prospects

Research on Critical Care and Respiratory Management:

  • Mechanically Ventilated Patients: Rocuronium's ability to facilitate mechanical ventilation in critically ill patients with impaired respiratory function is under investigation. Research explores its impact on lung mechanics, oxygenation, and patient-ventilator interaction. Source: Neuromuscular blockers in mechanically ventilated patients
  • Monitoring Neuromuscular Blockade: Research focuses on developing reliable and objective methods to monitor the depth and duration of rocuronium-induced neuromuscular blockade, ensuring optimal patient safety and preventing complications. Source: Monitoring neuromuscular blockade: current techniques and future directions

Investigating Neuromuscular Disorders:

  • Myasthenia Gravis: Studies explore the potential role of rocuronium in diagnosing and understanding the underlying mechanisms of myasthenia gravis, an autoimmune disorder affecting neuromuscular transmission. Source: Rocuronium challenge test in myasthenia gravis
  • Neuromuscular Side Effects of Drugs: Researchers use rocuronium to assess the potential neuromuscular side effects of new drugs during development, ensuring their safety profile. Source: Assessment of neuromuscular side effects of new drugs:

Other Research Applications:

  • Studies of Anesthetic Techniques: Rocuronium facilitates muscle relaxation during various anesthetic techniques, allowing researchers to investigate their effectiveness and safety in different surgical procedures. Source: Anesthetic techniques in different surgical procedures:
  • Animal Research: Rocuronium is used in animal studies across various fields, including neuroscience, physiology, and pharmacology, to investigate neuromuscular function and its role in behavior and disease models. Source: Neuromuscular blockers in animal research

Rocuronium bromide is an aminosteroid non-depolarizing neuromuscular blocker primarily utilized in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures or mechanical ventilation. It was introduced in 1994 and is marketed under the trade names Zemuron and Esmeron. Rocuronium acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction, thereby inhibiting muscle contraction without causing depolarization, which distinguishes it from depolarizing neuromuscular blockers like succinylcholine .

Rocuronium acts by competitively inhibiting the binding of acetylcholine, a neurotransmitter, to nicotinic acetylcholine receptors at the neuromuscular junction []. This prevents muscle fiber stimulation and leads to skeletal muscle relaxation []. The effects of rocuronium are reversible using acetylcholinesterase inhibitors such as neostigmine and edrophonium [].

Rocuronium bromide is a potent medication and should only be administered by qualified healthcare professionals. The primary safety concern is respiratory depression, which can lead to respiratory failure if not adequately managed []. Rocuronium can also cause allergic reactions, especially in patients with a history of allergies or asthma [].

Rocuronium bromide undergoes metabolic conversion primarily in the liver, where it is deacetylated to form 17-desacetyl-rocuronium, a less active metabolite. The elimination of rocuronium occurs mainly through bile and urine, with an elimination half-life ranging from 66 to 80 minutes . The compound exhibits a rapid onset of action, typically within 1-2 minutes following intravenous administration, making it suitable for rapid sequence induction .

The synthesis of rocuronium bromide involves several steps that include the formation of its core aminosteroid structure followed by the introduction of various functional groups. The detailed synthetic pathway typically includes:

  • Formation of the Steroid Backbone: Starting from a suitable steroid precursor.
  • Introduction of Functional Groups: Adding an allyl group and a pyrrolidine group to enhance its pharmacological properties.
  • Bromination: The final step involves bromination to yield rocuronium bromide .

Rocuronium interacts with various agents that can either potentiate or reverse its effects. Sugammadex is a notable agent that binds rocuronium with high affinity, effectively reversing its neuromuscular blockade. Other agents such as neostigmine can also reverse rocuronium's effects but are less effective than sugammadex. Additionally, concurrent use with inhalational anesthetics may alter the required dosage for optimal neuromuscular blockade .

Rocuronium bromide shares similarities with other non-depolarizing neuromuscular blockers, particularly in their mechanism of action and therapeutic applications. Here are some comparable compounds:

Compound NameMechanism of ActionOnset TimeDuration
VecuroniumCompetitive antagonist at nicotinic receptors2-3 minutesIntermediate
PancuroniumCompetitive antagonist at nicotinic receptors3-5 minutesLong-lasting
AtracuriumCompetitive antagonist at nicotinic receptors2-4 minutesIntermediate
CisatracuriumCompetitive antagonist at nicotinic receptors2-3 minutesIntermediate

Uniqueness of Rocuronium Bromide

Rocuronium is distinguished by its rapid onset and intermediate duration of action compared to other neuromuscular blockers. Its unique structure allows for faster induction times, making it particularly useful for rapid sequence intubation scenarios .

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

608.31887 g/mol

Monoisotopic Mass

608.31887 g/mol

Heavy Atom Count

39

UNII

I65MW4OFHZ

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 24 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 22 of 24 companies with hazard statement code(s):;
H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (81.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (77.27%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For inpatients and outpatients as an adjunct to general anesthesia to facilitate both rapid sequence and routine tracheal intubation, and to provide skeletal muscle relaxation during surgery or mechanical ventilation.

Pharmacology

Rocuronium Bromide is the bromide salt form of rocuronium, an intermediate-acting quaternary aminosteroid with muscle relaxant property. Rocuronium bromide competitively binds to the nicotinic receptor at the motor end plate, and antagonizes acetylcholine binding, which results in skeletal muscle relaxation and paralysis.

MeSH Pharmacological Classification

Neuromuscular Nondepolarizing Agents

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03A - Muscle relaxants, peripherally acting agents
M03AC - Other quaternary ammonium compounds
M03AC09 - Rocuronium bromide

Mechanism of Action

Rocuronium acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium. Rocuronium acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. Evidence also suggests that nondepolarizing agents can affect ACh release. It has been hypothesized that nondepolarzing agents bind to postjunctional ("curare") receptors and may therefore interfere with the sodium and potassium flux, which is responsible for depolarization and repolarization of the membranes involved in muscle contraction.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

119302-91-9

Absorption Distribution and Excretion

Poorly absorbed from the GI tract.
Studies of distribution, metabolism, and excretion in cats and dogs indicate that rocuronium is eliminated primarily by the liver.
0.3 L/kg [3 to <12 mos]
0.26 L/kg [1 to <3 yrs]
0.21 L/kg [3 to <8 yrs]
0.25 L/kg/hr [Adults (Ages 27 to 58 years)]
0.21 L/kg/hr [Geriatrics (>=65 yrs)]
0.16 L/kg/hr [Normal ewnal and hepatice function]
0.13 L/kg/hr [Renal transplant patients]
0.13 L/kg/hr [Hepatic dysfunction patients]
0.35 +/- 0.08 L/kg/hr [Pediatric Patients 3 to <12 mos]
0.32 +/- 0.07 L/kg/hr [Pediatric Patients 1 to 3 yrs]
0.44 +/- 0.16 L/kg/hr [Pediatric Patients 3 to 8 yrs]

Metabolism Metabolites

Rocuronium is metabolized to a less active metabolite, 17-desacetyl-rocuronium, and is eliminated primarily by the liver.

Wikipedia

Rocuronium_bromide
Arimoclomol

Biological Half Life

The rapid distribution half-life is 1-2 minutes and the slower distribution half-life is 14-18 minutes. Renal impairment has no net effect on half-life, however, half-life is almost doubled in patients with impaired liver function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types